molecular formula C2H5NO2 B1216904 N-(Hydroxymethyl)formamide CAS No. 13052-19-2

N-(Hydroxymethyl)formamide

Cat. No. B1216904
CAS RN: 13052-19-2
M. Wt: 75.07 g/mol
InChI Key: MNQOPPDTVHYCEZ-UHFFFAOYSA-N
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Patent
US04422982

Procedure details

The mole ratio of N-(hydroxymethyl)formamide to triethylphosphite in step (2) of the process of the invention is 1:1. The reaction is conducted in the presence of heat and at a temperature sufficient to cause the reaction to go to completion. The reactants are heated until ethyl alcohol starts to evolve and this occurs at reflux temperature. When triethylphosphite is used, this temperature is approximately 120°-125° C. At this point, the alcohol is distilled off, leaving the product diethyl-N-(formyl)aminomethylphosphonate as the residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][NH:3][CH:4]=[O:5].[CH2:6]([O:8][P:9]([O:13]CC)[O:10][CH2:11][CH3:12])[CH3:7]>C(O)C>[CH2:6]([O:8][P:9]([CH2:2][NH:3][CH:4]=[O:5])(=[O:13])[O:10][CH2:11][CH3:12])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCNC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heat and at a temperature sufficient
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
is approximately 120°-125° C
DISTILLATION
Type
DISTILLATION
Details
At this point, the alcohol is distilled off

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CNC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.